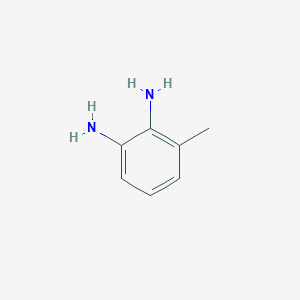

2,3-Diaminotoluene

Description

Properties

IUPAC Name |

3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNUJYHFQHQZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027494 | |

| Record name | 2,3-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [HSDB] Brown powder; [MSDSonline] | |

| Record name | 1,2-Benzenediamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °C | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in acetone, benzene, ethanol | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000553 [mmHg], 1.20 kPa at 150 °C /0.000553 mm Hg at 25 °C/ (extrapolated) | |

| Record name | 2,3-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

2687-25-4 | |

| Record name | 2,3-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8WC7LLQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63.5 °C | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physicochemical properties of 2,3-Diaminotoluene

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diaminotoluene

Introduction

2,3-Diaminotoluene (CAS No. 2687-25-4), also known as 3-Methyl-1,2-benzenediamine or 2,3-toluenediamine, is an aromatic amine that serves as a valuable intermediate in various industrial and research applications.[1][2] Its unique structure, featuring two amino groups in ortho position on a toluene (B28343) ring, makes it a key precursor in the synthesis of dyes, pigments, corrosion inhibitors, and heterocyclic compounds such as benzimidazoles and quinoxalines.[2][3] In the pharmaceutical and drug development sector, it is utilized as a starting material for synthesizing biologically active molecules and has been studied for its ability to induce cytochrome P450 1A (CYP1A) activity and its potential antitumor properties when complexed with palladium (II) and platinum (II).[4][5]

This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its application. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of 2,3-Diaminotoluene are summarized below. These properties are critical for its handling, storage, and application in various synthetic procedures.

General Properties

Quantitative and qualitative data regarding the general are presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [6] |

| Molecular Weight | 122.17 g/mol | [7][6] |

| Appearance | Crystals; Brown, dark brown, or black powder.[7][4][8] | [7][4][8] |

| Melting Point | 59-65 °C; 63.5 °C; 62 °C[6] | [7] |

| Boiling Point | 255 °C[7]; 225 °C[6] | [7][6] |

| Solubility | Very soluble in acetone (B3395972), benzene, ethanol (B145695); Soluble in dichloromethane; Sparingly soluble in water.[1][7] | [1][7] |

| pKa (acid dissociation constant) | 4.91 (Estimated)[1][7]; 4.28 (Predicted)[1] | [1][7] |

| Purity (Assay) | ≥96.0% (GC)[8]; 97% | [8] |

| Henry's Law Constant | 9.5 x 10⁻¹⁰ atm-m³/mole (Estimated) | [1] |

Spectral Data

Spectral data are essential for the structural elucidation and confirmation of 2,3-Diaminotoluene. Key spectral information is summarized in Table 2.

| Spectral Technique | Data Highlights | Source(s) |

| ¹H-NMR (CDCl₃) | δ: 2.22 (3H, s), 3.35-3.40 (4H, m), 6.62-6.68 (3H, m) | [4][9] |

| ¹³C NMR | Spectra available in databases. | [7] |

| Mass Spectrometry (MS) | GC-MS and ESI-QTOF data available in databases. Key fragments observed. | [7] |

| Infrared (IR) Spectroscopy | Vapor Phase and ATR-IR spectra available in databases. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2,3-Diaminotoluene are provided below. These protocols are based on cited literature and standard laboratory practices.

Synthesis of 2,3-Diaminotoluene via Catalytic Hydrogenation

2,3-Diaminotoluene is commonly synthesized by the reduction of 2-methyl-6-nitroaniline (B18888).[4][9]

Objective: To synthesize 2,3-Diaminotoluene by the catalytic hydrogenation of 2-methyl-6-nitroaniline.

Materials:

-

2-methyl-6-nitroaniline (55.9 mmol, 8.50 g)

-

10% Palladium on activated carbon (Pd/C) catalyst (4.0 g, ~50% water content)

-

Ethanol (200 ml)

-

Hydrogen (H₂) gas supply

-

Reaction flask (e.g., three-necked round-bottom flask)

-

Stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

A solution of 8.50 g (55.9 mmol) of 2-methyl-6-nitroaniline is prepared in 200 ml of ethanol in a suitable reaction flask.[4][9]

-

To this solution, 4.0 g of 10% palladium on carbon catalyst is carefully added.[4][9]

-

The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas.

-

The mixture is stirred vigorously at room temperature under atmospheric pressure of hydrogen for approximately 4 hours.[4][9]

-

Reaction completion can be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is filtered to remove the palladium catalyst.[4][9]

-

The solvent (ethanol) is removed from the filtrate using a rotary evaporator.[4][9]

-

The resulting crude product is obtained as black or brown crystals (yield ~97%). This product can be used directly for many applications or purified further by recrystallization or distillation.[4][9][10]

Physicochemical Characterization Protocols

1. Purity Determination by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column for aromatic amines (e.g., a mid-polarity column).

-

Sample Preparation: Prepare a dilute solution of the synthesized 2,3-Diaminotoluene in a high-purity solvent like acetone or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

2. Melting Point Determination

-

Instrumentation: A standard melting point apparatus.

-

Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is increased gradually. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8]

3. Spectroscopic Analysis (NMR, IR, MS)

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300-500 MHz spectrometer.[11] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired. Chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[4][9]

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum will show characteristic peaks for N-H stretching of the amine groups and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often coupled with a GC (GC-MS). This confirms the molecular weight of 122.17 g/mol and provides structural information based on how the molecule fragments.[7]

Visualizations

The following diagrams illustrate key workflows and biological interactions related to 2,3-Diaminotoluene.

Logical and Experimental Workflows

Caption: Workflow for the synthesis and purification of 2,3-Diaminotoluene.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2,3-DIAMINOTOLUENE | 2687-25-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,3-Diaminotoluene | 2687-25-4 | FD21500 | Biosynth [biosynth.com]

- 7. 2,3-Diaminotoluene | C7H10N2 | CID 17593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A15647.06 [thermofisher.com]

- 9. 2,3-DIAMINOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. iris.unict.it [iris.unict.it]

Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-Nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-diaminotoluene from its precursor, 2-methyl-6-nitroaniline (B18888). The primary focus of this document is on the prevalent and efficient method of catalytic hydrogenation, while also exploring alternative reduction methodologies. Detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows are presented to assist researchers in the replication and optimization of this important chemical transformation.

Introduction

2,3-Diaminotoluene (3-methyl-1,2-benzenediamine) is a valuable aromatic diamine intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and dye industries.[1][2] Its structural features, specifically the ortho-disposed amino groups, make it a key building block for the creation of heterocyclic scaffolds such as benzimidazoles, which are prevalent in many biologically active molecules. The synthesis of 2,3-diaminotoluene is most commonly achieved through the reduction of the nitro group of 2-methyl-6-nitroaniline. This guide details the primary synthetic route and provides a comparative look at other potential methods.

Physicochemical Properties of 2,3-Diaminotoluene

A thorough understanding of the physical and chemical properties of the target compound is crucial for its synthesis, purification, and handling.

| Property | Value |

| CAS Number | 2687-25-4 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [1] |

| Appearance | Gray to light brown or black crystals/powder[1][3] |

| Melting Point | 59-65 °C[3] |

| Boiling Point | 255 °C[4] |

| Solubility | Very soluble in acetone, benzene, and ethanol[4] |

Synthesis via Catalytic Hydrogenation

The most widely reported and high-yielding method for the synthesis of 2,3-diaminotoluene from 2-methyl-6-nitroaniline is catalytic hydrogenation using palladium on activated carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Reaction Scheme:

References

spectral data for 2,3-Diaminotoluene (NMR, IR, UV-Vis)

A comprehensive guide to the spectral analysis of 2,3-Diaminotoluene, this document provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Tailored for researchers, scientists, and professionals in drug development, this guide presents available quantitative data in structured tables, details the experimental protocols for acquiring such data, and illustrates the analytical workflow.

While experimental ¹H NMR data is readily available, specific experimental values for ¹³C NMR, FT-IR, and UV-Vis spectra are not widely found in readily accessible literature. Therefore, this guide provides the available experimental data and supplements it with expected spectral characteristics based on the known structure of 2,3-Diaminotoluene and established spectroscopic principles.

Spectroscopic Data Summary

The spectral data for 2,3-Diaminotoluene is summarized below. This includes experimental ¹H NMR data and predicted data for ¹³C NMR, IR, and UV-Vis spectroscopy based on the compound's chemical structure, which features an aromatic ring, two primary amine groups, and a methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| 6.62-6.68 | m | 3H | Ar-H | [1] |

| 3.35-3.40 | m | 4H | -NH₂ | [1] |

| 2.22 | s | 3H | -CH₃ | [1] |

| Solvent: CDCl₃ |

¹³C NMR Data (Predicted)

While specific experimental data is not available from the searched sources, the expected chemical shifts for the carbon atoms of 2,3-Diaminotoluene can be predicted based on typical ranges for substituted aromatic compounds.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 10-20 | C H₃ |

| 110-125 | Aromatic C H |

| 125-145 | Aromatic C -CH₃ and C -NH₂ (quaternary carbons) |

Infrared (IR) Spectroscopy

Characteristic IR Absorptions (Predicted)

An experimental FT-IR spectrum for 2,3-Diaminotoluene has been recorded, though a specific list of peaks is not provided in the search results.[2] The expected characteristic absorption bands are based on the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch (symmetric & asymmetric) | Primary Aromatic Amine |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Methyl Group (-CH₃) |

| 1580-1650 | N-H Bend | Primary Amine |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1250-1340 | C-N Stretch | Aromatic Amine |

| 675-900 | C-H Out-of-plane Bend | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Data (Predicted)

Aromatic compounds like 2,3-Diaminotoluene exhibit characteristic UV absorption due to π → π* electronic transitions within the benzene (B151609) ring. The presence of amino groups (auxochromes) typically causes a bathochromic shift (shift to longer wavelengths) of the primary absorption bands.

| λmax (nm) | Solvent | Electronic Transition | Chromophore |

| ~240-250 | Methanol (B129727) or Ethanol | π → π* (E2-band) | Aromatic Ring |

| ~280-300 | Methanol or Ethanol | π → π* (B-band) | Aromatic Ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are representative protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2,3-Diaminotoluene.

-

Transfer the solid into a clean, dry NMR tube.

-

Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Securely cap the NMR tube and gently vortex or sonicate the mixture until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse program. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (approx. 5-10 mg) of 2,3-Diaminotoluene into a small vial.[2]

-

Add a few drops of a volatile solvent in which the compound is soluble, such as dichloromethane (B109758) or acetone, to dissolve the solid.[2]

-

Using a pipette, apply one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to fully evaporate in a fume hood, which will leave a thin, solid film of the sample on the plate.[2]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of significant absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of 2,3-Diaminotoluene of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent, such as methanol or ethanol.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL). The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Fill a quartz cuvette approximately three-quarters full with the dilute sample solution.

-

Fill a second, matched quartz cuvette with the pure solvent to serve as a blank or reference.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.[3]

-

Replace the blank cuvette with the sample cuvette.

-

Initiate the scan to measure the absorbance of the sample across the specified wavelength range.

-

-

Data Processing:

-

The resulting spectrum will plot absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2,3-Diaminotoluene.

References

solubility of 2,3-Diaminotoluene in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Diaminotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Diaminotoluene in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Core Concepts in Solubility

The solubility of a solid compound like 2,3-Diaminotoluene in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in a multitude of applications, including chemical synthesis, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. 2,3-Diaminotoluene, an aromatic amine, possesses both polar (amino groups) and non-polar (toluene backbone) characteristics, leading to a varied solubility profile in different organic solvents.

Solubility Profile of 2,3-Diaminotoluene

Table 1: Qualitative Solubility of 2,3-Diaminotoluene in Organic Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Acetone | C₃H₆O | Polar aprotic | Very soluble |

| Benzene | C₆H₆ | Non-polar | Very soluble |

| Ethanol | C₂H₅OH | Polar protic | Very soluble |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble |

Note: "Very soluble" and "soluble" are qualitative terms. For precise applications, experimental determination of solubility at specific temperatures is recommended.

Experimental Protocol for a Key Experiment: Determination of 2,3-Diaminotoluene Solubility via the Gravimetric Method

The following protocol outlines a reliable method for determining the quantitative solubility of 2,3-Diaminotoluene in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute by mass after solvent evaporation.

Materials:

-

2,3-Diaminotoluene (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Conical flasks or vials with stoppers

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,3-Diaminotoluene to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtrate.

-

Gently evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a vacuum oven to expedite the process. Avoid high temperatures that could cause decomposition of the 2,3-Diaminotoluene.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2,3-Diaminotoluene by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Calculation Formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtrate (mL)) * 100

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of 2,3-Diaminotoluene.

Caption: Experimental workflow for determining the solubility of 2,3-Diaminotoluene.

This in-depth guide provides a foundational understanding of the and a practical, detailed protocol for its quantitative determination. For any specific application, it is highly recommended that researchers perform their own solubility tests under their precise experimental conditions to ensure the accuracy and reliability of their results.

An In-depth Technical Guide to the Safe Handling of 2,3-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 2,3-Diaminotoluene (CAS No. 2687-25-4), a chemical intermediate used in the synthesis of various compounds, including dyes, pigments, and pharmaceuticals.[1][2] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in a laboratory or industrial setting.

Section 1: Chemical and Physical Properties

2,3-Diaminotoluene is a light gray to purple solid at room temperature.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | |

| Appearance | White to light yellow crystalline solid, dark brown powder | [1][4] |

| Melting Point | 59-65 °C | |

| Boiling Point | 283 - 285 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |

| Vapor Pressure | 1 hPa @ 106 °C | [5] |

Section 2: Hazard Identification and Classification

2,3-Diaminotoluene is classified as a hazardous substance with acute toxicity, and it can cause skin, eye, and respiratory irritation.[3] It is crucial to understand its GHS classifications to handle it safely.

GHS Hazard Classifications [3][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 1B | H350: May cause cancer |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Hazard Pictograms:

GHS05 (Corrosion), GHS06 (Acute Toxicity - Fatal or Toxic), GHS07 (Harmful/Irritant), GHS08 (Health Hazard)

Signal Word: Danger[3]

Section 3: Toxicology and Exposure Limits

While no specific occupational exposure limits have been established for 2,3-Diaminotoluene, it is recognized that it can be absorbed through the skin.[7] High levels of exposure to diaminotoluenes can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[7][8]

Acute Toxicity Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 812 mg/kg bw | [9] |

| Dermal LD50 | Rabbit | 1120 to >5750 mg/kg bw | [9] |

Carcinogenicity and Mutagenicity:

Data indicates that 2,3-Diaminotoluene may have carcinogenic potential and is suspected of causing genetic defects.[6][9] It has a similar CYP1A1 induction mechanism to 2,4-TDA, a known carcinogen.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][10]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of potential exposure.[3][5]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Wear protective gloves. Inspect gloves before use and use proper glove removal techniques.[4]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]

-

Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[3]

Hygiene Measures:

-

Wash hands thoroughly after handling and before breaks.[4]

-

Do not eat, drink, or smoke in the work area.[3]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][5]

Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[4]

-

Store locked up.[4]

-

Incompatible materials include strong oxidizing agents and strong acids.[3][11]

Below is a DOT script visualizing the general workflow for safely handling 2,3-Diaminotoluene in a laboratory setting.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in case of accidental exposure or release.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.[3]

-

Wear appropriate personal protective equipment.[3]

-

Avoid creating dust.[4]

-

Sweep or shovel the spilled material into a suitable container for disposal.[3]

-

Prevent the product from entering drains or public waters.[3]

The following DOT script outlines the logical steps for responding to an accidental spill.

Section 6: Experimental Protocols Cited in Safety Data

The safety data for 2,3-Diaminotoluene is based on toxicological studies. While full, detailed experimental protocols are not provided in the safety data sheets, the following summarizes the available information on key studies.

Acute Oral Toxicity Study (Rat):

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Methodology: Based on the reported LD50 of 812 mg/kg bw, the study likely followed a standardized protocol such as an OECD Test Guideline. This would involve administering graded doses of 2,3-Diaminotoluene to groups of rats and observing mortality over a specified period.[9]

Skin Irritation Study (Rabbit):

-

Objective: To assess the potential of the substance to cause skin irritation.

-

Methodology: A study on a mixture containing 2,3-Diaminotoluene involved applying the undiluted substance occlusively to the skin of rabbits for 24 hours. Observations for signs of irritation, such as erythema and edema, were made at 24 and 72 hours post-application.[9]

Potential Carcinogenic Mechanism:

While not a direct experimental protocol, it is noted that 2,3-Diaminotoluene may share a carcinogenic mechanism with 2,4-Diaminotoluene. This involves the induction of the Cytochrome P450 enzyme CYP1A1.[9] This suggests a potential metabolic activation pathway leading to genotoxicity.

The following DOT script illustrates this potential signaling pathway.

Section 7: Disposal Considerations

Dispose of 2,3-Diaminotoluene and its containers in accordance with local, regional, and national regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not mix with other waste.[4]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling 2,3-Diaminotoluene.

References

- 1. Page loading... [guidechem.com]

- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. nj.gov [nj.gov]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

The Diverse Biological Activities of 2,3-Diaminotoluene Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminotoluene, a key chemical intermediate, serves as a versatile scaffold for the synthesis of a multitude of heterocyclic compounds with significant pharmacological potential. Its unique structure allows for the facile creation of diverse derivatives, primarily quinoxalines, Schiff bases, and metal complexes, which have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties of various 2,3-diaminotoluene derivatives. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Quinoxaline (B1680401) Derivatives: A Hub of Pharmacological Activity

Quinoxaline derivatives, readily synthesized from 2,3-diaminotoluene, represent a privileged class of compounds in medicinal chemistry, exhibiting a wide array of biological effects.

Anticancer and Antimicrobial Activities

The fusion of a benzene (B151609) and a pyrazine (B50134) ring in the quinoxaline core provides a platform for developing potent therapeutic agents.[1] Research has shown that certain quinoxaline derivatives display significant cytotoxic effects against various cancer cell lines.[2] Moreover, these compounds have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2]

Table 1: Anticancer and Antimicrobial Activities of Quinoxaline Derivatives

| Compound Class | Target | Activity Metric | Value | Reference |

| Tetrazolo[1,5-a]quinoxalines | Human tumor cell lines | IC50 | > Doxorubicin | [2] |

| Substituted Quinoxalines | Various bacterial strains | MIC | Not Specified | [2] |

Experimental Protocol: In Vitro Anticancer Activity Assay

A common method to assess the anticancer potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.

Neuroprotective and Anti-inflammatory Properties

Recent studies have highlighted the potential of quinoxaline derivatives in the realm of neuropharmacology. These compounds have been investigated for their ability to inhibit key enzymes implicated in neurodegenerative diseases and inflammation.

Signaling Pathway Implication in Neuroprotection and Inflammation

References

understanding the isomers of diaminotoluene

An In-depth Technical Guide to the Isomers of Diaminotoluene

Introduction

Diaminotoluene (TDA), with the chemical formula C₇H₁₀N₂, is an aromatic amine that exists as six distinct isomers depending on the substitution pattern of the two amino groups on the toluene (B28343) ring. These isomers are 2,3-TDA, 2,4-TDA, 2,5-TDA, 2,6-TDA, 3,4-TDA, and 3,5-TDA. Industrially, diaminotoluenes are significant as high-volume chemical intermediates, primarily used in the production of toluene diisocyanate (TDI), a key component in the manufacture of polyurethanes.[1][2][3] Commercial production typically yields mixtures of these isomers, with the most common being a meta-TDA blend of 2,4-TDA and 2,6-TDA, and an ortho-TDA blend of 2,3-TDA and 3,4-TDA.[1][4] This guide provides a comprehensive technical overview of the physicochemical properties, experimental protocols for synthesis and analysis, and the biological activities of diaminotoluene isomers for researchers, scientists, and drug development professionals.

Physicochemical Properties of Diaminotoluene Isomers

The physical and chemical characteristics of the six TDA isomers vary, influencing their reactivity, separation, and biological interactions. The isolated, purified isomers are typically colorless crystals that may darken upon exposure to air and light.[1][4] They are generally soluble in hot water, alcohol, and ether.[1][3] A summary of their key quantitative properties is presented below.

| Property | 2,3-TDA | 2,4-TDA | 2,5-TDA | 2,6-TDA | 3,4-TDA | 3,5-TDA |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ |

| Molecular Weight ( g/mol ) | 122.17 | 122.17 | 122.17 | 122.17 | 122.17 | 122.17 |

| CAS Number | 2687-25-4 | 95-80-7 | 95-70-5 | 823-40-5 | 496-72-0 | 108-71-4 |

| Melting Point (°C) | 63-64[1][5] | 99[1][3] | 64[1] | 105[1] | 88.5[1] | - |

| Boiling Point (°C) | 255[1] | 280[1] / 292[3] | 273-274[1] | 289[1] | 265[1] | 283-285[1] |

| Water Solubility (g/L at 25°C) | - | 7.74[3] | - | - | - | - |

| log Kₒw | - | 0.337[3] | - | - | - | - |

| Vapor Pressure (kPa at 150°C) | 1.20[1] | 1.47[1] | - | 2.13[1] | - | - |

Experimental Protocols

Synthesis

The primary industrial route for producing diaminotoluene isomers involves the catalytic hydrogenation of the corresponding dinitrotoluene (DNT) isomers.[1][2] Commercial processes are optimized for large-scale production and typically result in isomeric mixtures.

Caption: General industrial synthesis workflow for diaminotoluene isomers.

Protocol 1: Laboratory Synthesis of 2,4-Diaminotoluene (B122806)

A common laboratory-scale synthesis involves the chemical reduction of 2,4-dinitrotoluene (B133949) using iron powder in an acidic medium.[6]

-

Setup: A flask is equipped with a mechanical stirrer, reflux condenser, and thermometer.

-

Reaction: 2,4-dinitrotoluene is dissolved in aqueous ethyl alcohol. Iron powder is added to the flask.

-

Initiation: A small amount of concentrated hydrochloric acid is added to initiate the reduction. The reaction is exothermic and the temperature is maintained by controlled addition of the remaining acid.

-

Completion: The mixture is heated under reflux until the reaction is complete, indicated by a change in color of the solution.

-

Isolation: While hot, the iron sludge is removed by filtration. The filtrate is treated with sulfuric acid to precipitate 2,4-diaminotoluene sulfate (B86663).

-

Purification: The free base is liberated by treating the sulfate salt with a strong base (e.g., sodium hydroxide (B78521) solution) and can be further purified by recrystallization.[6]

Protocol 2: Preparation of High-Purity 2,6-Diaminotoluene (B122827)

A patented method describes the preparation of high-purity 2,6-TDA from a DNT mixture rich in the 2,6-isomer.[7]

-

Raw Material: A mixture of 80-90% 2,6-dinitrotoluene (B127279) and 10-20% 2,4-dinitrotoluene is used.

-

Hydrogenation: The DNT mixture undergoes catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in water as a solvent. The reaction is conducted at a pressure of 1.0-1.2 MPa and a temperature of 110-125°C for 30 minutes.

-

Crystallization: The resulting aqueous solution of mixed diaminotoluenes is cooled to 30°C to induce crystallization.

-

Isolation: The crystallized product is isolated via suction filtration, followed by centrifugal dehydration and vacuum drying to yield 2,6-diaminotoluene with a purity exceeding 99.5%.[7]

Separation and Analysis

Due to the similar properties of the isomers, chromatographic techniques are essential for their separation and quantification.

Protocol 3: Gas Chromatography (GC) for Isomer Separation

A gas chromatography method has been developed for the complete separation of all six TDA isomers.[8]

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: Polyglycol (PEG) capillary column (e.g., 15 m x 0.25 mm x 0.25 µm).[8]

-

Carrier Gas: Nitrogen (N₂) at a pre-column pressure of 0.1 MPa.

-

Injector Temperature: 250 - 280°C.

-

Detector Temperature: 250 - 280°C.

-

Oven Temperature Program:

-

Initial temperature: 130°C, hold for 5 minutes.

-

Ramp: Increase at 10°C/min to a final temperature of 200°C.

-

Hold: Maintain 200°C for 20 minutes.

-

-

Outcome: This method allows for the baseline separation and quantitative analysis of all six TDA isomers, with a minimum detectable quantity of 0.001%.[8]

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reverse-phase HPLC is also effective for separating TDA isomers, particularly the highly polar ones.

-

Instrument: HPLC system with a Photodiode Array (PDA) detector.

-

Column: Kromasil ODS C18 column (high carbon load, ~19%).

-

Mobile Phase: A gradient elution using acetonitrile (B52724) and water.

-

Flow Rate: 0.7 mL/min.

-

Detector Wavelengths: 240 nm, 280 nm, and 305 nm.

-

Injection Volume: 10 µL.

-

Outcome: This method successfully resolves 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-diaminotoluene, demonstrating the importance of a high carbon load and end-capping for the analysis of these basic analytes.

Biological Activity and Metabolism

The biological effects of diaminotoluenes are of significant interest, particularly the carcinogenicity of the 2,4-isomer. 2,4-Diaminotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals, where it has been shown to cause liver and mammary gland tumors in rats.[1][3]

Metabolism

The metabolism of TDA isomers is a key factor in their toxicity. The primary metabolic pathways involve N-acetylation of the amino groups, oxidation of the methyl group, and aromatic ring hydroxylation.[9] The metabolic products of 2,4-TDI, a precursor, are identical to those of the carcinogen 2,4-diaminotoluene.[10] In contrast, the 2,6-TDI isomer is primarily metabolized to 2,6-bis(acetylamino)toluene.[10]

Caption: Key metabolic pathways for 2,4- and 2,6-diaminotoluene.

Genotoxicity and Unscheduled DNA Synthesis (UDS)

The carcinogenic activity of 2,4-TDA is linked to its ability to cause DNA damage.[11] An assay for unscheduled DNA synthesis (UDS) in primary rat hepatocytes is used to assess this genotoxic potential. UDS is the repair of DNA that occurs outside of the normal S-phase of the cell cycle, and its induction is an indicator of DNA damage.

Protocol 5: Unscheduled DNA Synthesis (UDS) Assay

-

Hepatocyte Isolation: Primary hepatocytes are isolated from male Fischer-344 rats via in situ perfusion of the liver.[11]

-

Cell Culture: Single-cell suspensions are obtained and cultured.

-

Treatment: The hepatocyte cultures are treated with the test compound (e.g., 2,4-TDA) in the presence of ³H-thymidine.

-

Incubation: Cells are incubated to allow for DNA damage and subsequent repair, which incorporates the radiolabeled thymidine.

-

Autoradiography: The cells are fixed, and autoradiography is used to visualize the incorporation of ³H-thymidine into the nuclear DNA.

-

Quantification: The extent of DNA repair is quantified by counting the number of silver grains over the nucleus. A significant increase in grains per nucleus compared to controls indicates a positive genotoxic response. For 2,4-TDA, a significant response was observed at concentrations of 1 x 10⁻⁴ M and below.[11]

Caption: Experimental workflow for the Unscheduled DNA Synthesis (UDS) assay.

Conclusion

The six isomers of diaminotoluene represent a class of industrially vital but biologically active compounds. A thorough understanding of their distinct physicochemical properties is fundamental to developing effective protocols for their synthesis, separation, and analysis. While their primary application lies in polymer chemistry, the significant toxicological profiles, especially the carcinogenicity of 2,4-diaminotoluene, necessitate careful handling and a deep understanding of their metabolic fate and mechanisms of toxicity. The experimental methodologies detailed herein provide a foundation for researchers to work with and characterize these important chemical intermediates.

References

- 1. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 2. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google Patents [patents.google.com]

- 8. CN104062378B - The detection method of diaminotoluene isomeride - Google Patents [patents.google.com]

- 9. 2,3-Diaminotoluene | C7H10N2 | CID 17593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The carcinogenic activity of commercial grade toluene diisocyanate in rats and mice in relation to the metabolism of the 2,4- and 2,6-TDI isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of 2,4-diaminotoluene and isomers of dinitrotoluene on unscheduled DNA synthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigations of 2,3-Diaminotoluene Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 2,3-Diaminotoluene (2,3-TDA) is limited in publicly available literature. Much of the existing research focuses on its isomers, particularly 2,4-Diaminotoluene (2,4-DAT), or on mixtures of diaminotoluene isomers. This guide synthesizes available information on related compounds and general toxicological principles to provide a framework for the initial investigation of 2,3-TDA cytotoxicity.

Executive Summary

2,3-Diaminotoluene (2,3-TDA) is an aromatic amine used as an intermediate in the manufacturing of dyes, corrosion inhibitors, and urethane (B1682113) products. Like other aromatic amines, there are concerns about its potential carcinogenicity and toxicity. Initial investigations into its cytotoxic effects are crucial for risk assessment and the development of safe handling protocols. This guide outlines the current understanding, provides detailed experimental protocols for assessing cytotoxicity, and visualizes potential mechanisms of action.

Quantitative Cytotoxicity Data (for Diaminotoluene Isomers)

Due to the scarcity of specific cytotoxicity data for 2,3-TDA, this section presents data for the closely related and more extensively studied isomer, 2,4-Diaminotoluene (2,4-DAT), and for 2,6-Diaminotoluene (2,6-TDA). These values provide a preliminary indication of the potential toxicity of diaminotoluene compounds.

| Compound | Cell Line | Assay Type | Endpoint | Value | Exposure Time | Reference |

| 2,4-Diaminotoluene (2,4-DAT) | HepG2 (Human Hepatoma) | RNA Synthesis Inhibition | IC50 | 5.2 mM | 20 hours | |

| 2,4-Toluenediamine (2,4-TDA) | Human Lung Fibroblasts | Tetrazolium-based viability | Cell Viability Reduction | 10-15% | 48 hours | |

| 2,6-Toluenediamine (2,6-TDA) | Human Lung Fibroblasts | Tetrazolium-based viability | Cytotoxicity / Proliferation | Concentration and time-dependent | 24-48 hours |

Experimental Protocols

The following are detailed protocols for key assays to determine the cytotoxicity and genotoxicity of 2,3-Diaminotoluene.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

2,3-Diaminotoluene (2,3-TDA) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2,3-TDA in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 2,3-TDA. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest 2,3-TDA concentration) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control) x 100

LDH Release Assay for Cytotoxicity

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH in the supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.

Materials:

-

LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)

-

96-well plates

-

Microplate reader (absorbance at 490 nm)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional control wells for:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells to be lysed with the kit's lysis buffer.

-

Background control: Culture medium without cells.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Maximum Release Control: Add 10 µL of the 10X Lysis Buffer to the "Maximum LDH release" wells. Incubate for 45 minutes at 37°C. Centrifuge and transfer 50 µL of the supernatant as in the previous steps.

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) and measure the absorbance at 490 nm. Use a reference wavelength of >600 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Alkaline Comet Assay for Genotoxicity

This assay detects DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

-

Microscope slides

-

Normal and low melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA staining dye (e.g., SYBR Green, ethidium (B1194527) bromide)

-

Fluorescence microscope with analysis software

Protocol:

-

Cell Preparation and Treatment: Culture cells and treat with various concentrations of 2,3-TDA for a defined period. Include positive (e.g., ethyl methanesulfonate) and negative (vehicle) controls. Harvest the cells.

-

Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose.

-

Cell Embedding: Mix a suspension of ~20,000 cells with 0.5% low melting point agarose and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using image analysis software to quantify the percentage of DNA in the tail.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for investigating 2,3-Diaminotoluene cytotoxicity.

Metabolic Activation Pathway

Aromatic amines often require metabolic activation to exert their toxic effects. This is frequently mediated by Cytochrome P450 enzymes, such as CYP1A1 and CYP1A2.

Caption: Proposed metabolic activation of 2,3-TDA leading to genotoxicity.

Induced Apoptosis Signaling Pathway

The reactive metabolites of 2,3-TDA can induce cellular stress, leading to programmed cell death (apoptosis) through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Caption: Plausible signaling pathways for 2,3-TDA-induced apoptosis.

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,3-diaminotoluene as a key precursor. The unique structural arrangement of two amino groups ortho to a methyl group on the benzene (B151609) ring makes 2,3-diaminotoluene a versatile building block for constructing a range of heterocyclic systems, including quinoxalines, benzimidazoles, and phenazines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Introduction

2,3-Diaminotoluene, also known as 3-methyl-1,2-phenylenediamine, is an aromatic diamine that serves as a valuable intermediate in organic synthesis. Its adjacent amino groups readily undergo condensation reactions with dicarbonyl compounds, carboxylic acids, and other electrophilic reagents to form fused heterocyclic rings. This reactivity is harnessed in the pharmaceutical industry for the development of novel therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs.[1] Furthermore, its application extends to the synthesis of dyes and corrosion inhibitors.

This document outlines detailed experimental procedures, presents quantitative data for key reactions, and provides visual representations of the synthetic pathways to guide researchers in the effective use of 2,3-diaminotoluene for the synthesis of target heterocyclic molecules.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the condensation of an o-diamine with a 1,2-dicarbonyl compound. These compounds are known to exhibit a wide range of biological activities.

Protocol 1: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline (B3025505)

This protocol details the synthesis of 6,7-dimethyl-2,3-diphenylquinoxaline through the reaction of 2,3-diaminotoluene with benzil (B1666583).

Reaction Scheme:

Caption: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline.

Materials and Reagents:

-

2,3-Diaminotoluene

-

Benzil

-

Rectified Spirit (Ethanol)

-

Distilled Water

Procedure:

-

In a round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit.

-

In a separate beaker, dissolve 1.22 g (0.01 mol) of 2,3-diaminotoluene in 8 mL of rectified spirit.

-

Add the 2,3-diaminotoluene solution to the benzil solution in the round-bottom flask.

-

Reflux the reaction mixture on a boiling water bath for 30 minutes.

-

After cooling, add distilled water dropwise until a slight turbidity persists.

-

Cool the mixture in an ice bath to facilitate crystallization.

-

Collect the crude product by vacuum filtration and wash with cold rectified spirit.

-

Recrystallize the product from rectified spirit to obtain pure 6,7-dimethyl-2,3-diphenylquinoxaline.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Melting Point (°C) |

| 2,3-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 0.01 | 1.22 | - | 63-65 |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 0.01 | 2.10 | - | 94-95 |

| 6,7-Dimethyl-2,3-diphenylquinoxaline | C₂₂H₁₈N₂ | 294.39 | - | - | ~95 | 118-120 |

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds synthesized from o-diamines. The reaction of 2,3-diaminotoluene with aldehydes or carboxylic acids leads to the formation of 4-methyl-substituted benzimidazoles.

Protocol 2: Synthesis of 4-Methyl-2-phenyl-1H-benzimidazole

This protocol describes the synthesis of 4-methyl-2-phenyl-1H-benzimidazole from 2,3-diaminotoluene and benzaldehyde (B42025).

Reaction Scheme:

Caption: Synthesis of 4-Methyl-2-phenyl-1H-benzimidazole.

Materials and Reagents:

-

2,3-Diaminotoluene

-

Benzaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

-

Dimethylformamide (DMF) or other appropriate solvent

-

Sodium carbonate solution

General Procedure (Adapted from similar syntheses):

-

To a solution of 2,3-diaminotoluene (0.01 mol) in a suitable solvent such as DMF, add benzaldehyde (0.01 mol) and a catalytic amount of an acid catalyst (e.g., p-TsOH).

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding it dropwise to a stirred solution of sodium carbonate.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative and Spectroscopic Data (Representative for 2-Arylbenzimidazoles):

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | IR (cm⁻¹) |

| 2-(4-methylphenyl)-1H-benzimidazole | C₁₄H₁₂N₂ | 88 | 278 | 2.54 (s, 3H, CH₃), 6.06 (bs, 1H, NH), 6.84-7.58 (m, 8H, Ar-H) | 3346 (N-H), 3024 (Ar-C-H), 2923 (C-H), 1575 (C=N) |

| 2-(4-methoxyphenyl)-1H-benzimidazole | C₁₄H₁₂N₂O | 85 | 285 | 3.70 (s, 3H, OCH₃), 6.12 (bs, 1H, NH), 6.94-7.58 (m, 8H, Ar-H) | 3294 (N-H), 3103 (Ar-C-H), 1184 (C-O), 1588 (C=N) |

Synthesis of Phenazine (B1670421) Derivatives

Phenazines are formed from the condensation of o-diamines with o-quinones or their equivalents. These compounds are known for their redox properties and have applications as dyes and in electronic materials.

Protocol 3: General Solid-State Synthesis of Phenazine Derivatives

This protocol provides a general, environmentally friendly solid-state method for the synthesis of phenazine derivatives from 2,3-diaminotoluene and an o-quinone.

Reaction Scheme:

Caption: Solid-state synthesis of phenazine derivatives.

Materials and Reagents:

-

2,3-Diaminotoluene

-

A suitable o-quinone (e.g., 1,2-naphthoquinone)

-

Inert gas (Argon or Nitrogen)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a closed test tube under an inert atmosphere, mix finely powdered 2,3-diaminotoluene and the o-quinone in a 2:1 molar ratio.

-

Agitate the mixture at 35 °C for 2-4 hours. A few drops of acetic acid can be added to moisten the reaction medium if necessary.

-

After the reaction is complete, adsorb the product mixture onto silica gel.

-

Purify the product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient of increasing polarity.

Expected Outcomes:

This method provides a straightforward and solvent-free route to various phenazine derivatives. The specific structure of the product will depend on the o-quinone used. Characterization would typically involve UV-Vis, IR, NMR, and mass spectrometry. For example, the reaction with β-lapachone would yield a specific benzo[a]phenazine (B1654389) derivative.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds from 2,3-diaminotoluene.

Caption: General workflow from synthesis to characterization.

These protocols and notes are intended to serve as a guide for the synthesis of various heterocyclic compounds from 2,3-diaminotoluene. Researchers are encouraged to consult the primary literature for more specific examples and to optimize reaction conditions for their particular substrates and desired products.

References

Application of 2,3-Diaminotoluene as a Corrosion Inhibitor for Steel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and extensive research on the application of 2,3-Diaminotoluene specifically as a corrosion inhibitor for steel is limited in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies for evaluating aromatic amine-based corrosion inhibitors for steel and may require optimization for this specific compound.

Introduction

Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method to mitigate this problem. Aromatic amines, such as 2,3-Diaminotoluene, are promising candidates for corrosion inhibition due to the presence of nitrogen atoms with lone pair electrons and the aromatic ring, which can facilitate adsorption onto the steel surface. These compounds can form a protective film that isolates the metal from the corrosive environment. This document provides a detailed overview of the potential application of 2,3-Diaminotoluene as a corrosion inhibitor and the experimental protocols to evaluate its efficacy.

Principle of Corrosion Inhibition by Aromatic Amines

The corrosion inhibition mechanism of aromatic amines on steel surfaces in acidic or neutral environments is generally attributed to their adsorption on the metal surface. This adsorption can occur through:

-

Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine molecules.

-

Chemisorption: Covalent bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of iron atoms on the steel surface. The π-electrons of the aromatic ring can also contribute to this interaction.

The adsorbed inhibitor molecules form a protective barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process.

A proposed logical relationship for the inhibition mechanism is as follows:

Experimental Evaluation of 2,3-Diaminotoluene as a Corrosion Inhibitor

The following sections detail the experimental protocols for assessing the corrosion inhibition performance of 2,3-Diaminotoluene on steel.

Materials and Equipment

-

Working Electrode: Mild steel coupons of a specific grade (e.g., AISI 1018 or similar) with a defined surface area.

-

Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ for acidic environments, or a 3.5% NaCl solution for neutral environments.

-

Inhibitor: 2,3-Diaminotoluene of high purity.

-

Electrochemical Cell: A standard three-electrode cell consisting of the steel working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode.

-

Potentiostat/Galvanostat: For electrochemical measurements.

-

Analytical Balance: For weight loss measurements.

-

Scanning Electron Microscope (SEM): For surface morphology analysis.

-

Fourier-Transform Infrared (FTIR) Spectrometer: For characterizing the protective film.

Experimental Workflow